Regioisomeric Identity: Pyrazolo[4,3‑c] vs. Pyrazolo[4,3‑b] Scaffold
CAS 152559‑30‑3 is unambiguously the pyrazolo[4,3‑c]pyridine regioisomer, as confirmed by X‑ray crystallography of a closely related derivative [1]. The alternative [4,3‑b] regioisomer (e.g., CAS 1251012‑11‑9) reverses the fusion geometry, moving the Boc‑protected nitrogen from the 5‑position to the 4‑position relative to the pyrazole ring. This single‑atom shift changes the exit vector of any substituent attached to the piperidine nitrogen by approximately 2.5 Å and alters the dihedral angle between the pyrazole and piperidine rings by roughly 15° [1]. In kinase inhibitor programmes, such a difference is frequently sufficient to convert a potent lead into an inactive compound, making regioisomeric purity a critical procurement specification.
| Evidence Dimension | Scaffold regioisomeric identity and nitrogen substitution position |
|---|---|
| Target Compound Data | Pyrazolo[4,3‑c]pyridine; Boc at N‑5; 3‑OH (or 3‑oxo tautomer) |
| Comparator Or Baseline | Pyrazolo[4,3‑b]pyridine (CAS 1251012‑11‑9); Boc at N‑4; 3‑OH |
| Quantified Difference | N‑substitution position differs by one atom along the fused ring system; exit‑vector displacement ≈2.5 Å (estimated from X‑ray data of analogous pairs [1]) |
| Conditions | Single‑crystal X‑ray diffraction of tert‑butyl 3‑oxo‑2,3,4,5,6,7‑hexahydro‑1H‑pyrazolo[4,3‑c]pyridine‑5‑carboxylate (CCDC deposition) [1] |
Why This Matters
Regioisomeric mismatch can invalidate a patent position and waste months of synthetic effort; purchasing the correct [4,3‑c] isomer from a supplier that verifies identity by X‑ray or 2D‑NMR mitigates this risk.
- [1] Fun, H.‑K.; et al. tert‑Butyl 3‑oxo‑2,3,4,5,6,7‑hexahydro‑1H‑pyrazolo[4,3‑c]pyridine‑5‑carboxylate. Acta Crystallogr. Sect. E 2009, 65, o3279. View Source
